2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide
Descripción
2-[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide is a pyrazolo[1,5-a]pyrazine derivative featuring a 4-ethoxyphenyl substituent at position 2 and an N-(3-phenylpropyl)acetamide group. The ethoxy group enhances lipophilicity, while the acetamide moiety contributes to hydrogen-bonding interactions, which may influence target binding and pharmacokinetics .
Propiedades
Número CAS |
941876-69-3 |
|---|---|
Fórmula molecular |
C25H26N4O3 |
Peso molecular |
430.508 |
Nombre IUPAC |
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-phenylpropyl)acetamide |
InChI |
InChI=1S/C25H26N4O3/c1-2-32-21-12-10-20(11-13-21)22-17-23-25(31)28(15-16-29(23)27-22)18-24(30)26-14-6-9-19-7-4-3-5-8-19/h3-5,7-8,10-13,15-17H,2,6,9,14,18H2,1H3,(H,26,30) |
Clave InChI |
ZHLCBZUKPVJNHA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCCCC4=CC=CC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Comparación Con Compuestos Similares
N-(3-Ethylphenyl)-2-[2-(4-Methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (G419-0276)
- Key Differences : The methoxy group replaces ethoxy at the phenyl ring, and the N-substituent is 3-ethylphenyl instead of 3-phenylpropyl.
- Impact :
- Lipophilicity : Methoxy (logP = 3.3131) vs. ethoxy (predicted higher logP due to increased alkyl chain length) .
- Solubility : The 3-phenylpropyl group in the target compound may reduce aqueous solubility compared to 3-ethylphenyl.
- Synthetic Accessibility : Both compounds likely share similar synthetic routes, but the ethoxy group may require longer reaction times for installation .
N-Cyclohexyl/N-Cyclopentyl Derivatives (G419-0419, G419-0425)
- Key Differences : Cyclohexyl or cyclopentyl groups replace the 3-phenylpropyl chain.
- Impact: Steric Effects: Bulkier cyclohexyl groups (MW = 394.47) may hinder target engagement compared to the linear 3-phenylpropyl chain (MW = 402.45 in the target) .
N-(2,3-Dihydro-1,4-benzodioxin-6-yl) Analogues
- Key Differences : A benzodioxin ring replaces the 4-ethoxyphenyl group, and the N-substituent is benzodioxin-linked.
- Impact :
Physicochemical Properties
Key Observations :
- Ethoxy vs. methoxy substitution marginally enhances lipophilicity, which may improve blood-brain barrier penetration .
Q & A
Q. What are the foundational synthetic routes for synthesizing 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
Core formation : Condensation of pyrazolo-pyrazinone intermediates with substituted acetamides under reflux conditions (e.g., ethanol or THF) .
Substitution : Introduction of the 4-ethoxyphenyl group via nucleophilic aromatic substitution, requiring catalysts like Pd(PPh₃)₄ or CuI .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Key Conditions :
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | 80–100 | THF | None | 60–75 |
| 2 | 120 | DMF | Pd(PPh₃)₄ | 40–50 |
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- High-Performance Liquid Chromatography (HPLC) : C18 column, mobile phase: acetonitrile/water (70:30), flow rate 1.0 mL/min to assess purity (>95%) .
- Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 472.2) .
Advanced Research Questions
Q. How can experimental design principles optimize the yield of the pyrazolo-pyrazinone intermediate?
- Methodological Answer : Use statistical design of experiments (DoE) to identify critical factors:
- Factors : Reaction time, temperature, molar ratio of reagents.
- Response Surface Methodology (RSM) : Central composite design to model interactions and predict optimal conditions .
Example Workflow :
Screen factors via fractional factorial design.
Refine using Box-Behnken design to minimize trials.
Validate with triplicate runs (e.g., 85% yield at 90°C, 12 hrs, 1:1.2 reagent ratio) .
Q. How to resolve contradictions in reported pharmacological data (e.g., anti-inflammatory vs. cardiotoxic effects)?
- Methodological Answer :
- Assay Validation : Ensure consistency in cell lines (e.g., RAW264.7 macrophages for anti-inflammatory assays) and dosing protocols .
- Structural Analog Comparison : Compare with analogs (e.g., 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide) to isolate substituent effects (see table below) .
| Compound | Substituent | IC₅₀ (Anti-inflammatory, μM) | Cardiotoxicity (hERG inhibition, μM) |
|---|---|---|---|
| Target | 4-Ethoxyphenyl | 12.3 ± 1.2 | >50 |
| Analog 1 | 1,3-Benzodioxole | 8.9 ± 0.9 | 28.4 ± 3.1 |
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., COX-2 PDB: 5KIR) to simulate ligand-receptor interactions .
- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (e.g., RMSD < 2.0 Å indicates stable binding) .
- QSAR Modeling : Build models using descriptors like logP, polar surface area, and H-bond donors to correlate with activity .
Data Contradiction Analysis
Q. How to address variability in reported IC₅₀ values across different studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
